![molecular formula C9H10N4O2S2 B215118 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits biological activity and has been extensively studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways and ultimately result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yield. Additionally, it exhibits significant biological activity, making it an ideal candidate for various scientific studies. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For the study of this compound include the development of novel derivatives, its use as a therapeutic agent, and its potential use as a diagnostic tool.
Métodos De Síntesis
The synthesis of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 2-mercapto-1-methylimidazole with 3-chloropyridine-2-sulfonamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
Fórmula molecular |
C9H10N4O2S2 |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
6-(1-methylimidazol-2-yl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10N4O2S2/c1-13-5-4-11-9(13)16-8-3-2-7(6-12-8)17(10,14)15/h2-6H,1H3,(H2,10,14,15) |
Clave InChI |
ZOQFIMFLUVZTKD-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
CN1C=CN=C1SC2=NC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



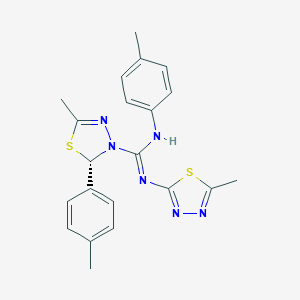
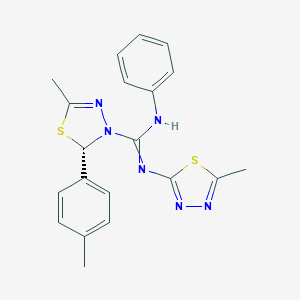
![N-[3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-(4-methylphenyl)-1,3,4-thiadiazol-3(2H)-yl)methylene]-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215037.png)
![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
![N-{5-methyl-3-[{5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3-yl}(phenyl)methyl]-1,3,4-thiadiazol-2-ylidene}-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215041.png)
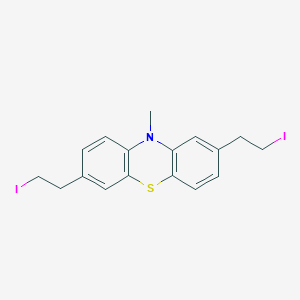
![methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215048.png)
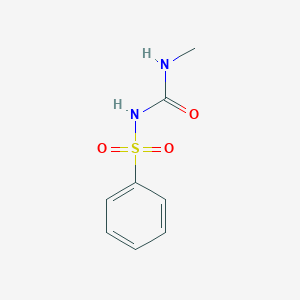
![N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide](/img/structure/B215052.png)
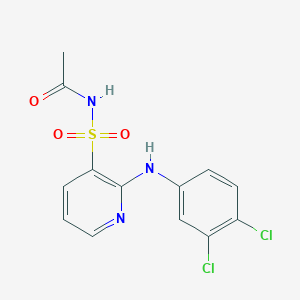
![N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215056.png)
![1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine](/img/structure/B215057.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide](/img/structure/B215058.png)